molecular formula C20H26BrN5O4 B8376090 4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester

4-[6-(6-Bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester

Cat. No. B8376090
M. Wt: 480.4 g/mol
InChI Key: HQQPWOYIVKQOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362248B2

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (3.3 g, 10.0 mmol), 6-bromo-2-methyl-pyridin-3-ylamine (1.88 g, 10.0 mmol), palladium acetate (118 mg, 0.53 mmol), 2-(di-t-butylphosphino) biphenyl (157 mg, 0.53 mmol) and LiN(TMS)2 (1M in THF, 15 mL, 15 mmol) in 75 mL of dioxane was stirred under reflux. After 4.5 h, more palladium acetate (111 mg, 0.50 mmol) was added and mixture was stirred under reflux for another hour and then at room temperature for 3 days. The mixture was concentrated and residue was extracted with brine and AcOEt. Organic phases were dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (hexane/AcOEt 2:1→1:1) to give 4-[6-(6-bromo-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester as a solid (2.09 g, 44%). 1HNMR (CDCl3, 400 MHz) a 1.27-1.28 (d, 6H), 1.84-1.87 (m, 2H), 2.02-2.08 (m, 2H), 2.58 (s, 3H), 3.40-3.47 (m, 2H), 3.73 (s, 3H), 3.77-3.82 (m, 2H), 4.93-4.97 (m, 1H), 5.41-5.43 (m, 1H), 7.44-7.46 (m, 1H), 7.91-7.93 (m, 1H), 8.24 (s, 1H), 8.70 (s br, 1H). Exact mass calculated for C20H26BrN5O4 479.12. found 482.0 (MH+).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[C:19]([O:20][CH3:21])=[C:18](Cl)[N:17]=[CH:16][N:15]=2)[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2].[Br:23][C:24]1[N:29]=[C:28]([CH3:30])[C:27]([NH2:31])=[CH:26][CH:25]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.[Li]N([Si](C)(C)C)[Si](C)(C)C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[C:19]([O:20][CH3:21])=[C:18]([NH:31][C:27]3[C:28]([CH3:30])=[N:29][C:24]([Br:23])=[CH:25][CH:26]=3)[N:17]=[CH:16][N:15]=2)[CH2:9][CH2:8]1)=[O:6])([CH3:3])[CH3:2] |f:5.6.7|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)OC(=O)N1CCC(CC1)OC1=NC=NC(=C1OC)Cl
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)N
Name
Quantity
157 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
[Li]N([Si](C)(C)C)[Si](C)(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
118 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
111 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another hour
WAIT
Type
WAIT
Details
at room temperature for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
residue was extracted with brine and AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane/AcOEt 2:1→1:1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)OC(=O)N1CCC(CC1)OC1=NC=NC(=C1OC)NC=1C(=NC(=CC1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.